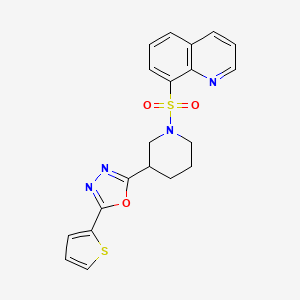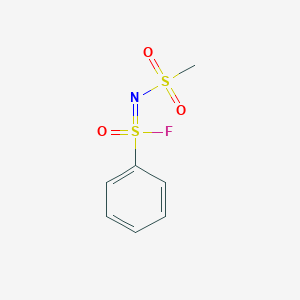
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both sulfonyl and fluorine groups in the molecule imparts distinct chemical properties that are exploited in synthetic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride typically involves the reaction of sulfonamides with fluorinating agents. One common method is the reaction of sulfonamides with sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . Another approach involves the use of fluorosulfonic acid as a fluorinating agent . These reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often employs continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phase transfer catalysts, such as tetrabutylammonium fluoride, can also improve the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: Transition metal catalysts, such as palladium and copper, are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues, such as serine or cysteine, in the enzyme’s active site, leading to enzyme inactivation . This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylsulfonyl fluoride (PMSF): Another sulfonyl fluoride used as a serine protease inhibitor.
(2-aminoethyl)benzenesulfonyl fluoride (AEBSF): A sulfonyl fluoride with similar applications in enzyme inhibition.
Uniqueness
N-(methylsulfonyl)-Benzenesulfonimidoyl fluoride is unique due to its specific structural features that allow for selective reactivity and stability under physiological conditions. This makes it a valuable tool in both chemical biology and medicinal chemistry .
Properties
Molecular Formula |
C7H8FNO3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
N-(fluoro-oxo-phenyl-λ6-sulfanylidene)methanesulfonamide |
InChI |
InChI=1S/C7H8FNO3S2/c1-13(10,11)9-14(8,12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
DRCVSIMWSFDKLW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=S(=O)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128684.png)


![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
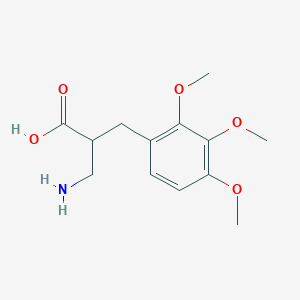

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)
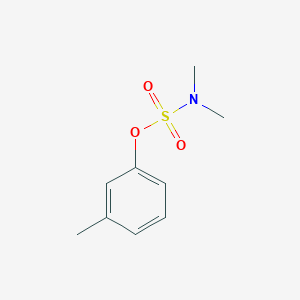
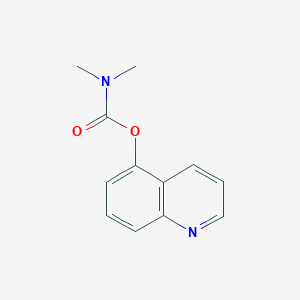
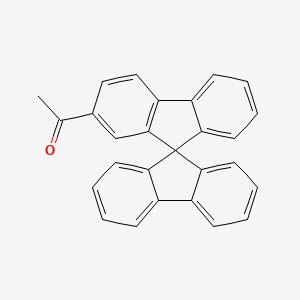
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
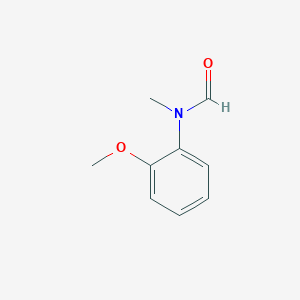
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)
